molecular formula C12H18N4O B6803473 N-(1,5-dimethyltriazol-4-yl)-1-methylcyclohex-3-ene-1-carboxamide

N-(1,5-dimethyltriazol-4-yl)-1-methylcyclohex-3-ene-1-carboxamide

Cat. No.: B6803473
M. Wt: 234.30 g/mol
InChI Key: SKTUXTJYIQMHHL-UHFFFAOYSA-N
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Description

N-(1,5-dimethyltriazol-4-yl)-1-methylcyclohex-3-ene-1-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name

N-(1,5-dimethyltriazol-4-yl)-1-methylcyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-9-10(14-15-16(9)3)13-11(17)12(2)7-5-4-6-8-12/h4-5H,6-8H2,1-3H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTUXTJYIQMHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C)NC(=O)C2(CCC=CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyltriazol-4-yl)-1-methylcyclohex-3-ene-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylic acid with 1-methylcyclohex-3-en-1-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a temperature range of 0-25°C.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully monitored to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyltriazol-4-yl)-1-methylcyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(1,5-dimethyltriazol-4-yl)-1-methylcyclohex-3-ene-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The compound may also interfere with cellular pathways by modulating the activity of key proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features.

    1,5-Dimethyl-1H-1,2,4-triazole-3-carboxamide: A closely related compound with slight structural variations.

    Cyclohexene derivatives: Compounds with similar cyclohexene moieties but different functional groups.

Uniqueness

N-(1,5-dimethyltriazol-4-yl)-1-methylcyclohex-3-ene-1-carboxamide stands out due to its unique combination of a triazole ring and a cyclohexene moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound for research and industrial purposes.

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